molecular formula C18H19ClN2O5S B4598556 2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID

2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID

Cat. No.: B4598556
M. Wt: 410.9 g/mol
InChI Key: RQZMSWLFGQKVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID is a complex organic compound with a unique structure that includes a chlorinated aniline group, a thienyl ring, and an acetic acid moiety

Scientific Research Applications

2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID typically involves multiple steps, including the formation of the thienyl ring, the introduction of the chlorinated aniline group, and the final coupling with the acetic acid moiety. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorinated aniline group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[[3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-3-13-10(2)27-18(21-14(22)8-26-9-15(23)24)16(13)17(25)20-12-6-4-11(19)5-7-12/h4-7H,3,8-9H2,1-2H3,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZMSWLFGQKVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)Cl)NC(=O)COCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
Reactant of Route 3
2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
Reactant of Route 4
2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
Reactant of Route 5
2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.